

Spectroscopic Profile of N-allyl- ϵ -caprolactam: A Technical Guide

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Compound of Interest

Compound Name: 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-allyl- ϵ -caprolactam (also known as 1-allyl-azepan-2-one), a key monomer in the synthesis of functionalized polymers. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for the characterization of this compound. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to aid in data interpretation.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of N-allyl- ϵ -caprolactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for N-allyl- ϵ -caprolactam

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
5.76	ddt	16.8, 10.4, 6.0	1H	N-CH ₂ -CH=CH ₂
5.15 - 5.19	m	1H	N-CH ₂ -CH=CHH	
5.12 - 5.14	m	1H	N-CH ₂ -CH=CHH	
4.01	ddd	6.0, 1.4, 1.4	2H	N-CH ₂ -CH=CH ₂
3.29 - 3.31	m	2H	N-CH ₂ -CH ₂ -	
2.53 - 2.56	m	2H	-CO-CH ₂ -	
1.60 - 1.74	m	6H	-CH ₂ - CH ₂ CH ₂ CH ₂ - CH ₂ -	

Source: Eur. J. Org. Chem. 2008, Supporting Information[1]

Note: As of the latest search, specific published ¹³C NMR data for N-allyl- ϵ -caprolactam was not available in the cited literature.

Infrared (IR) Spectroscopy

Note: As of the latest search, a specific published IR spectrum for N-allyl- ϵ -caprolactam was not available in the cited literature. General characteristic absorption bands for similar structures would be expected around:

- ~1630 cm⁻¹ (C=O, amide I band)
- ~1645 cm⁻¹ (C=C, vinyl stretch)
- ~3080 cm⁻¹ (=C-H stretch)
- ~2850-2950 cm⁻¹ (C-H stretch, aliphatic)

Mass Spectrometry (MS)

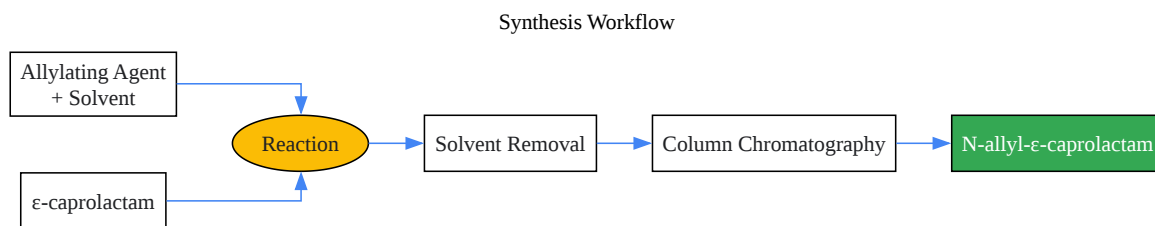
Note: As of the latest search, specific published mass spectrometry data for N-allyl- ϵ -caprolactam was not available in the cited literature. The expected molecular weight is 153.22 g/mol. A low-resolution mass spectrum would likely show the molecular ion peak $[M]^+$ at $m/z = 153$.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of N-allyl- ϵ -caprolactam.

Synthesis of N-allyl- ϵ -caprolactam

N-allyl- ϵ -caprolactam was prepared from ϵ -caprolactam.[1] While the full detailed protocol from the primary literature is extensive, a general summary is as follows: ϵ -caprolactam (10.62 g, 94 mmol) is reacted with an allylating agent in an appropriate solvent. After the reaction is complete, the solvent is removed, and the resulting residue is purified by column chromatography on silica gel to yield the N-allylamide product.[1]



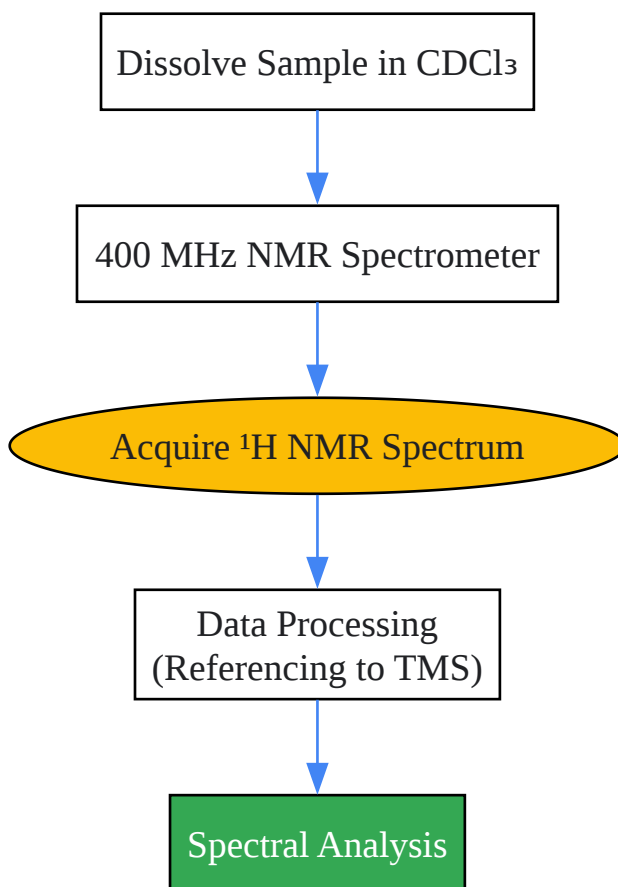
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Synthesis of N-allyl- ϵ -caprolactam.

NMR Spectroscopy Protocol

The ^1H NMR spectrum was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

NMR Analysis Workflow



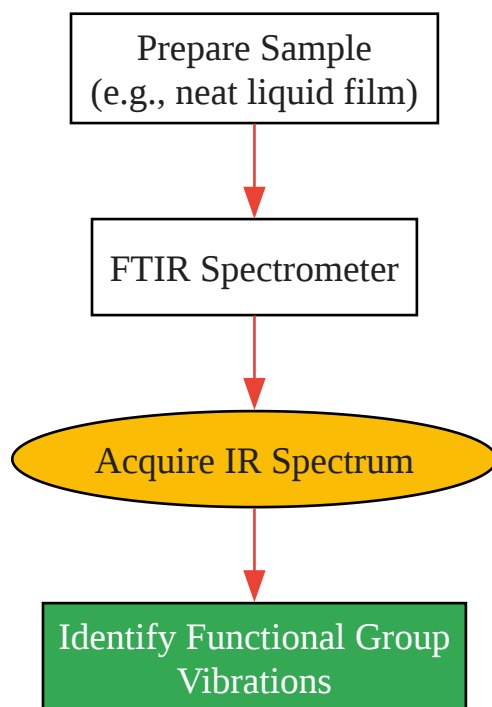
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¹H NMR Experimental Workflow.

IR and MS Spectroscopy Protocols

As specific experimental details for IR and MS analysis of N-allyl- ϵ -caprolactam were not available in the reviewed literature, generalized workflows are presented below based on standard laboratory practices.

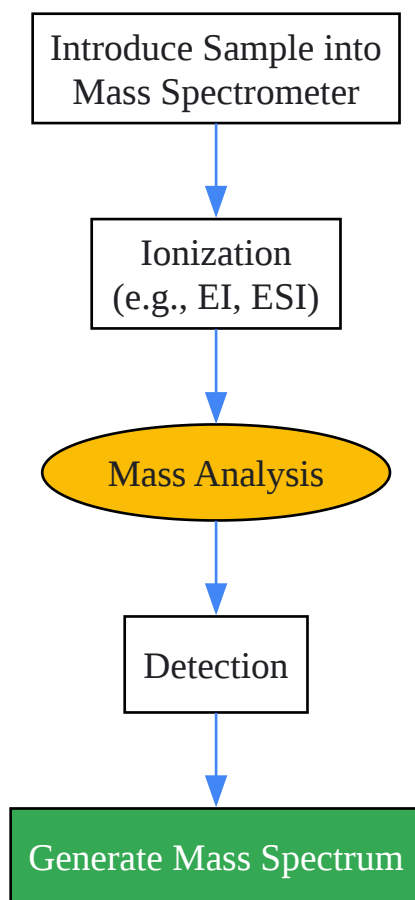
General IR Spectroscopy Workflow



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General IR Spectroscopy Workflow.

General MS Workflow

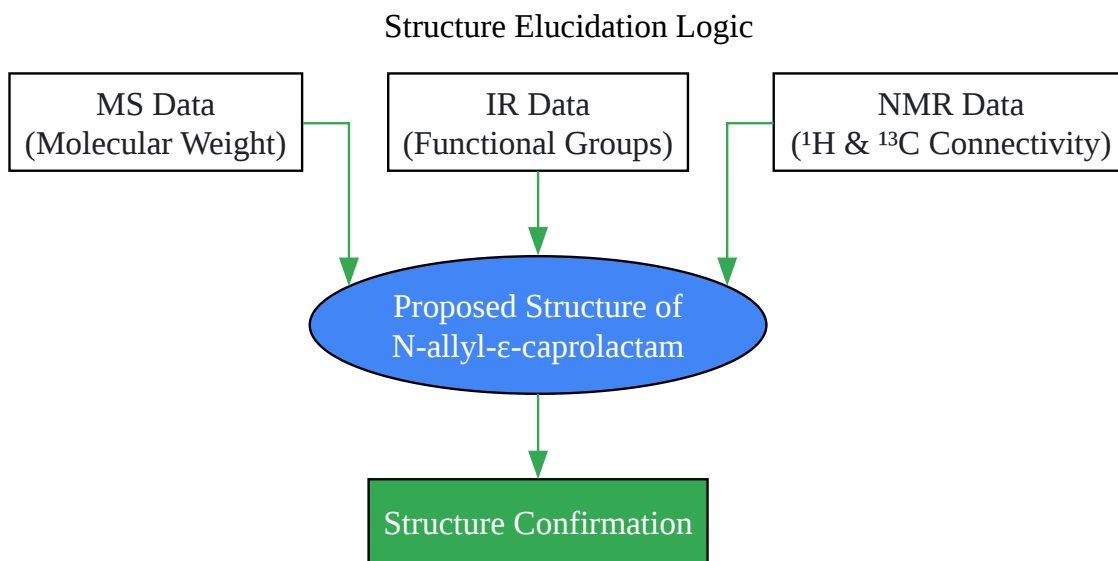


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General Mass Spectrometry Workflow.

Logical Relationships in Spectroscopic Data Interpretation

The structural elucidation of N-allyl- ϵ -caprolactam from its spectroscopic data follows a logical progression.



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References

- 1. epsilon-CAPROLACTONE | C₆H₁₀O₂ | CID 10401 - PubChem [pubchem.ncbi.nlm.nih.gov]
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